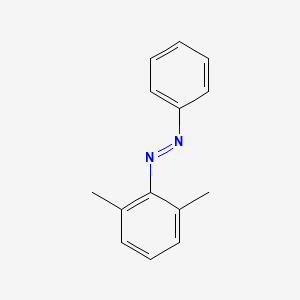
2,6-Dimethylazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethylazobenzene, also known as this compound, is a useful research compound. Its molecular formula is C14H14N2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1. Photoregulation in DNA Hybridization
One of the most notable applications of 2,6-dimethylazobenzene is its role as a photo-regulator in DNA hybridization processes. The introduction of methyl groups at the 2 and 6 positions significantly improves the thermal stability of the cis form, allowing for efficient control over hybridization reactions .
- Case Study: DNA Rotaxane Switching
In a study involving DNA rotaxanes, this compound was incorporated into oligonucleotides to create light-responsive systems. The photoisomerization allowed for reversible switching between stationary and mobile states of the rotaxane, demonstrating nearly quantitative conversion during multiple cycles of switching .
2. Molecular Shuttles and Switches
The ability to control molecular movement through light makes this compound an attractive candidate for developing molecular shuttles. These systems can be used in nanotechnology and drug delivery.
- Experimental Design:
Researchers have designed experiments to visualize the switching behavior of rotaxanes containing this compound moieties using gel electrophoresis. The results indicated efficient switching with minimal side product formation, showcasing the robustness of these systems under repeated light stimulation .
3. Photochemical Materials
The compound's photochemical properties also lend themselves to applications in creating materials that respond to light stimuli. This includes the development of surface relief gratings and other photonic devices.
Eigenschaften
CAS-Nummer |
17590-87-3 |
|---|---|
Molekularformel |
C14H14N2 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
(2,6-dimethylphenyl)-phenyldiazene |
InChI |
InChI=1S/C14H14N2/c1-11-7-6-8-12(2)14(11)16-15-13-9-4-3-5-10-13/h3-10H,1-2H3 |
InChI-Schlüssel |
DZNGDSIUMXXSQX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N=NC2=CC=CC=C2 |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N=NC2=CC=CC=C2 |
Synonyme |
2',6'-dimethylazobenzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















